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Drug Background and Scientific Rationale

Tolinapant (ASTX660) is an oral, non-peptidomimetic antagonist of cellular inhibitor of apoptosis proteins
(cIAP1/2) and X-linked IAP (XIAP) that has emerged as a promising therapeutic agent in oncology clinical
development. IAPs are key regulators of apoptotic signaling pathways that are frequently overexpressed in
various tumor types, contributing to tumor cell survival, disease progression, and resistance to conventional
anticancer treatments. By antagonizing IAPs, tolinapant promotes apoptosis through multiple mechanisms,
including caspase activation and modulation of nuclear factor kappa B (NF-kB) signaling pathways, which

are particularly relevant in cervical cancer and other malignancies.

The structural differentiation of tolinapant from first-generation SMAC (Second Mitochondria-derived
Activator of Caspases) mimetics provides enhanced pharmacological properties, including balanced
inhibition across IAP subtypes (cIAP1, cIAP2, and XIAP). Preclinical studies have demonstrated that
tolinapant synergizes with both chemotherapy and radiotherapy, enhancing tumor cell death in model
systems. In cervical cancer xenograft models, the combination of telinapant with cisplatin and radiotherapy
resulted in significant tumor growth inhibition and improved survival without exacerbating treatment-

related toxicity, providing the foundational rationale for clinical translation of this combination approach [1]

[2].
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CRAIN Trial Protocol Overview

Study Design and Objectives

The CRAIN (ChemoRadiation and IAP Antagonist Tolinapant) trial is a phase Ib, open-label, dose
escalation study designed to characterize the safety, tolerability, and preliminary clinical activity of
tolinapant when administered concomitantly with standard cisplatin-based chemoradiotherapy (CRT) in
patients with locally advanced cervical cancer. This multicenter trial employs a Time-to-Event Continual
Reassessment Method (TiTE-CRM) statistical design, which represents a sophisticated adaptive
methodology that continuously updates dose-limiting toxicity (DLT) probability estimates throughout the
trial duration based on all available data. This approach allows for more efficient dose escalation compared

to traditional 3+3 designs while maintaining patient safety [1] [2] [3].

The primary objective of the CRAIN trial is to establish the maximum tolerated dose (MTD) and
recommended Phase II dose (RP2D) of tolinapant in combination with standard CRT. Secondary objectives
include comprehensive assessment of the safety and tolerability profile using CTCAE v5 criteria, evaluation
of antitumor activity per RECIST vl1.1, and determination of whether tolinapant administration
compromises the planned delivery of CRT. Tertiary/exploratory objectives focus on mechanistic
pharmacodynamic evaluations, including assessment of on-target effects and identification of potential

predictive biomarkers of response in tissue and liquid biopsy specimens [1] [2].

Participant Eligibility and Treatment Schedule

Key inclusion criteria encompass women aged >16 years with histologically confirmed adenocarcinoma or
squamous cell carcinoma of the cervix, FIGO stages IB2 to IIIC1, who are appropriate candidates for radical
CRT with cisplatin. Patients must have adequate hematological, hepatic, and renal function (GFR >50
mL/min) and Eastern Cooperative Oncology Group (ECOG) performance status of 0-1. Exclusion criteria
include previous pelvic radiotherapy, significant hepatic impairment (Child-Pugh B or C), pregnancy or

breastfeeding, and inability to comply with contraceptive requirements during the treatment period [2] [3].

The treatment regimen consists of standard CRT followed by brachytherapy, with telinapant administered

during the CRT phase:
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o External beam radiotherapy: 45 Gy delivered in 25 daily fractions over 5 weeks

e Concurrent chemotherapy: Cisplatin 40 mg/m2 administered weekly during radiotherapy

e Brachytherapy: Following external beam radiotherapy, either High-Dose-Rate (28 Gy in 4 fractions)
or Pulsed-Dose-Rate (34 Gy in 2 fractions)

¢ Tolinapant administration: Orally once daily for 7 consecutive days on alternate weeks (weeks 1, 3,
and 5) during CRT [1] [2] [3]

Table 1: CRAIN Trial Dose Escalation Scheme

Dose Level Tolinapant Dose Dosing Schedule Number of Planned Participants
1 60 mg Daily x 7 days, alternate weeks 3-6
2 (Starting) 90 mg Daily x 7 days, alternate weeks  3-6
3 120 mg Daily x 7 days, alternate weeks 3-6
4 150 mg Daily x 7 days, alternate weeks  3-6
5 180 mg Daily x 7 days, alternate weeks  3-6

Dose Escalation Protocol

Dose Escalation Schema and Rules

The CRAIN trial employs a structured escalation approach with five predefined dose levels of tolinapant
(60, 90, 120, 150, and 180 mg), with the 90 mg dose level designated as the starting point based on prior
monotherapy experience. The TiTE-CRM design incorporates all available toxicity data from enrolled
participants to continuously update the probability of DLT at each dose level, guiding dose escalation
decisions. A Safety Review Committee (SRC) comprising clinical investigators, statisticians, and
pharmacologists reviews emerging safety data at regular intervals and makes recommendations regarding

dose escalation, de-escalation, or cohort expansion [1] [2] [4].

The trial incorporates stopping rules to ensure participant safety, with a maximum sample size of 42 patients

deemed sufficient to estimate the MTD with appropriate precision. Model simulations predicted that 24-29
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participants would typically be required across various toxicity scenarios, with additional patients enrolled to
ensure adequate evaluation (minimum of 18) at the RP2D. The TiTE-CRM approach is particularly efficient
for oncology dose-finding studies where DLT assessment periods may be prolonged, as it allows for
continual incorporation of data from patients who have not completed the full DLT evaluation period, with

appropriate statistical adjustments for partially observed data [2].

Safety Monitoring and Dose-Limiting Toxicity Criteria

The DLT assessment period is defined as 12 weeks from initiation of treatment, during which specific
adverse events are rigorously evaluated for potential relationship to tolinapant. The protocol defines DLTs
as events considered definitely or probably related to telinapant, including: grade 4 neutropenia lasting >7
days; grade 3 or 4 febrile neutropenia; grade 3 or 4 neutropenia with concurrent documented sepsis; grade 3
or 4 thrombocytopenia; death due to treatment-related toxicity; and any other grade 3 or 4 adverse event
deemed related to tolinapant by the investigator. The protocol emphasizes clinical judgment as the final
arbiter in DLT determination, acknowledging that strict adherence to predefined criteria may not capture all

clinically significant toxicities [2] [3].

Safety monitoring extends beyond the DLT period, with comprehensive adverse event collection continuing
throughout treatment and follow-up. The toxicity profile of tolinapant from prior studies informs ongoing
safety assessments, with known class effects including gastrointestinal disturbances (nausea, vomiting),
fatigue, and laboratory abnormalities such as elevated lipase levels. Previous phase I experience with
tolinapant monotherapy established 210 mg/day as the maximum tolerated dose, with 180 mg/day selected

as the recommended phase 2 dose, providing important context for the current combination therapy trial [5].

Study Assessments and Procedures

Efficacy and Safety Evaluations

Tumor response assessments are conducted using RECIST v1.1 criteria with magnetic resonance imaging
(MRI) performed at baseline, treatment week 5, and at the second follow-up visit (approximately 12 weeks

post-brachytherapy). These standardized evaluations allow for objective quantification of antitumor activity
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and provide preliminary efficacy signals that may inform future trial designs. Additionally, the protocol
specifically evaluates whether the addition of tolinapant impacts the delivery intensity of standard CRT,
calculating relative dose intensity of planned cisplatin courses and documenting any treatment delays or

modifications attributable to the investigational combination [2] [3].

Safety assessments are comprehensive and include physical examinations, vital signs, ECOG performance
status, 12-lead electrocardiograms, and laboratory evaluations (hematology, clinical chemistry, including
amylase and lipase). Adverse events are graded according to CTCAE v5.0 and recorded throughout the
treatment period and during follow-up visits at 6 and 12 weeks after completing radiotherapy. Serious
adverse events (SAEs) are reported expediently according to regulatory requirements, with particular

attention to potential overlapping toxicities between tolinapant and standard CRT components [2] [3].

Biomarker and Correlative Studies

The CRAIN trial incorporates an extensive translational research program designed to elucidate the
mechanistic effects of tolinapant in combination with CRT and identify potential predictive biomarkers.
Blood samples for pharmacokinetic analysis are collected at multiple timepoints to characterize tolinapant
exposure and its relationship to both toxicities and antitumor activity. Additional blood samples are obtained
for circulating biomarker evaluations, including assessment of apoptosis markers, inflammatory cytokines,

and immunologic profiling [2].

Tissue-based biomarkers represent a critical component of the correlative science plan. Participants
undergo optional research biopsies when clinically feasible, including a pretreatment baseline biopsy and an
on-treatment biopsy following initial tolinapant exposure. These specimens enable assessment of
pharmacodynamic effects, including changes in IAP expression (cIAP1, cIAP2, XIAP), caspase activation,
and NF-kB pathway modulation. Additionally, archival diagnostic tumor tissue is collected for biomarker
discovery efforts aimed at identifying molecular features that may predict sensitivity or resistance to the

combination regimen [2].

Table 2: Summary of Key Efficacy and Safety Assessment Timepoints
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Assessment Baseline Treatment Phase Follow-up

Tumor Imaging (MRI) X Week 5 12 weeks post-BT
CTCAE Adverse Events - Weekly during CRT 6 & 12 weeks post-BT
Hematology/ Biochemistry X Weekly during CRT 6 & 12 weeks post-BT
Pharmacokinetics - Weeks 1, 3, 5 -

Research Biopsies* X Post-tolinapant* -

Blood Biomarkers X Weeks 1, 3,5 6 & 12 weeks post-BT

Optional procedures; BT = Brachytherapy

Related Clinical Trial Experience

Tolinapant in Other Malignancies

Beyond the CRAIN trial in cervical cancer, tolinapant is being evaluated in other clinical contexts,
providing additional insights into its safety profile and potential applications. A recent early-phase trial
investigated tolinapant combined with definitive radiotherapy in cisplatin-ineligible patients with
advanced head and neck squamous cell carcinoma (HNSCC). This study administered tolinapant at 180
mg/day on an alternating week schedule during radiotherapy (70 Gy in 35 fractions), mirroring the dosing
approach in the CRAIN trial. Treatment was well tolerated, with a toxicity profile comparable to standard
chemoradiation, including expected adverse events such as radiodermatitis, fatigue, dysphagia, and
mucositis. Notably, all enrolled patients completed the planned treatment course without requiring
tolinapant dose de-escalation. At a median follow-up of 13.8 months, 70% of patients remained disease-
free, and immunologic correlative studies demonstrated a burst of activated (CD38+HLA-DR+) CD8+ T

lymphocytes in 40% of patients, suggesting potential immunomodulatory effects of the combination [6].

The ASTEROID trial represents another relevant clinical investigation, combining tolinapant with the

immune checkpoint inhibitor pembrolizumab in patients with advanced solid tumors that have progressed on
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standard therapies. This phase I study, supported by Cancer Research UK, began recruitment in March 2022
and is scheduled to complete enrollment by January 2026. While detailed results are not yet available, this
trial explores a rational combination based on preclinical evidence suggesting that IAP antagonism can

enhance antitumor immunity and potentially overcome resistance to PD-1 inhibition [7].

Monotherapy Experience and Orphan Drug Designation

Initial phase I evaluation of tolinapant monotherapy in patients with advanced solid tumors or lymphomas
established the single-agent safety profile and informed subsequent combination therapy development. This
dose-escalation study identified 210 mg/day as the maximum tolerated dose, with dose-limiting toxicity
characterized by grade 3 elevated lipase levels. The recommended phase 2 dose for monotherapy was
established at 180 mg/day. Among 45 treated patients, the most common treatment-related adverse events
were fatigue (33%), vomiting (31%), and nausea (27%), with grade >3 events including anemia (13%),
increased lipase (11%), and lymphopenia (9%). Notably, one patient with cutaneous T-cell lymphoma
experienced clinically meaningful improvement in skin lesions, providing early signal of activity in

hematologic malignancies [5].

Based on this preliminary activity in T-cell lymphomas, the U.S. Food and Drug Administration granted
Orphan Drug Designation to tolinapant for the treatment of T-cell lymphomas in August 2020. This
designation acknowledges the significant unmet medical need in these malignancies and provides regulatory
incentives for continued development. The ongoing phase 2 portion of the monotherapy trial includes
expansion cohorts in various lymphoma subtypes, including peripheral T-cell lymphoma and cutaneous T-

cell lymphoma, as well as solid tumors including cervical carcinoma [5].

Application Notes and Protocol Implementation

Practical Considerations for Protocol Execution

Successful implementation of the CRAIN trial protocol requires careful attention to several operational
considerations. The alternating week schedule for tolinapant administration (weeks 1, 3, and 5 during CRT)

was designed to potentially mitigate cumulative toxicity while maintaining therapeutic effect, based on the
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drug's mechanism of action and pharmacokinetic profile. Clinical sites must establish robust systems for
patient adherence monitoring, particularly given the outpatient oral dosing component, which represents a
potential variability source compared to entirely clinic-based treatments. Medication diaries, pill counts, and

regular patient counseling can enhance protocol compliance [1] [2].

The multidisciplinary nature of this combined modality protocol necessitates close coordination between
medical oncology, radiation oncology, pharmacy, and nursing teams. Regular communication ensures
appropriate timing of tolinapant administration relative to radiotherapy fractions and cisplatin infusions. The
protocol specifies that tolinapant should be taken consistently with regard to food (preferably in the
morning) to minimize pharmacokinetic variability. Given the potential for gastrointestinal adverse events,
proactive management with antiemetics and dietary counseling may enhance treatment tolerance and

maintenance of dose intensity [2] [3].

Regulatory and Safety Monitoring Considerations

From a regulatory perspective, investigators must adhere to Good Clinical Practice guidelines and maintain
comprehensive documentation of protocol deviations, particularly those affecting DLT assessments. The
TiTE-CRM statistical design requires real-time data entry and quality control to ensure accurate dose
escalation decisions. The Safety Review Committee must include members with specific expertise in
gynecologic oncology, radiation oncology, and early phase trial methodology to appropriately interpret

emerging safety data in the context of the underlying malignancy and complex treatment regimen [2].

The CRAIN trial incorporates several risk mitigation strategies to ensure participant safety. These include
exclusion of patients with baseline elevated lipase or amylase (>1.2 x ULN) given the observed lipase
elevations in prior studies, regular monitoring of pancreatic enzymes during treatment, and specific
guidelines for dose modification and supportive care. The protocol also addresses reproductive toxicity
concerns, requiring highly effective contraception for women of childbearing potential due to the unknown

teratogenic potential of tolinapant and known teratogenicity of cisplatin [2] [3].

Visual Appendix

Tolinapant Mechanism of Action and Synergy with CRT
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Diagram 1: Mechanism of action of tolinapant and synergistic interactions with chemoradiotherapy.
Tolinapant antagonizes IAP proteins, blocking their apoptosis-inhibiting function while simultaneously
promoting caspase activation and immunogenic cell death through NF-kB pathway modulation. The

combination with cisplatin and radiation creates a synergistic loop that enhances tumor cell killing.

CRAIN Trial Schema and Dose Escalation Workflow
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Diagram 2: CRAIN trial workflow incorporating the TiTE-CRM adaptive design. Patients proceed through
screening, treatment, and safety assessment, with data continuously informing dose escalation decisions
through the Safety Review Committee (SRC). The adaptive algorithm permits efficient dose finding based on

all accumulated toxicity data.

Conclusion
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The CRAIN trial represents a methodologically sophisticated approach to dose escalation that efficiently
characterizes the safety and recommended phase 2 dose of teolinapant in combination with standard
chemoradiotherapy for cervical cancer. The TiTE-CRM design represents an advance over traditional
escalation methods through its incorporation of all available toxicity data, including from patients who have
not completed the full DLT assessment period. The structured escalation scheme with five predefined dose
levels provides clear parameters for dose modification while allowing flexibility based on emerging safety

signals [1] [2].

The clinical development program for tolinapant exemplifies a rational translational pathway from
preclinical modeling to clinical evaluation, with strong biological rationale supporting the combination with
DNA-damaging agents and radiotherapy. If successful, the CRAIN trial will establish a foundation for
subsequent phase II evaluation of this combination, with the potential to improve outcomes for women with
locally advanced cervical cancer who currently face substantial rates of disease recurrence despite standard
curative-intent therapy. The incorporation of comprehensive biomarker studies further enhances the potential
scientific yield from this early-phase trial, potentially identifying patient subsets most likely to benefit from

this therapeutic approach [1] [2] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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